molecular formula C18H17N5O2S2 B11353279 4-methyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11353279
M. Wt: 399.5 g/mol
InChI Key: PENDLLXMNALJLE-UHFFFAOYSA-N
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Description

    4-methyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound with a unique structure.

  • It combines a thiadiazole ring, a pyridine moiety, and a cyclopenta[b]thiophene scaffold.
  • The compound’s chemical formula is C18H15N5O2S2.
  • It exhibits potential biological activities due to its intricate arrangement of functional groups.
  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, researchers likely employ multistep organic synthesis.

      Reaction Conditions: These would involve coupling reactions, cyclizations, and amide bond formations.

      Industrial Production: Unfortunately, industrial-scale production methods remain scarce in the literature.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These would depend on the specific functional groups targeted.

      Major Products: The products formed would vary based on reaction conditions and regioselectivity.

  • Scientific Research Applications

      Chemistry: Researchers might explore its reactivity, stability, and applications as a building block in organic synthesis.

      Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) could reveal potential drug targets.

      Medicine: It could serve as a lead compound for drug development, especially in cancer or inflammation therapy.

      Industry: Its unique structure might find applications in materials science or catalysis.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes due to its diverse functional groups.

      Pathways: Further studies would elucidate the precise pathways affected by this compound.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of heterocyclic rings and amide functionality sets it apart.

      Similar Compounds: While direct analogs are scarce, related compounds include pyridine derivatives, thiadiazoles, and amides.

    Properties

    Molecular Formula

    C18H17N5O2S2

    Molecular Weight

    399.5 g/mol

    IUPAC Name

    4-methyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]thiadiazole-5-carboxamide

    InChI

    InChI=1S/C18H17N5O2S2/c1-10-15(27-23-22-10)17(25)21-18-14(12-5-2-6-13(12)26-18)16(24)20-9-11-4-3-7-19-8-11/h3-4,7-8H,2,5-6,9H2,1H3,(H,20,24)(H,21,25)

    InChI Key

    PENDLLXMNALJLE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CN=CC=C4

    Origin of Product

    United States

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